N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a complex organic compound characterized by its unique chemical structure. This compound features a dichlorophenyl group, a pyrrolidine ring, and a piperidine ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the preparation of the piperidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a halogenated piperidine derivative reacts with a pyrrolidine compound.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as acting on specific receptors or enzymes.
Industry: Its unique chemical properties could be utilized in the development of new materials or as intermediates in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include:
Receptors: Binding to and modulating the activity of certain receptors, potentially influencing signal transduction pathways.
Enzymes: Inhibiting or activating enzymes involved in metabolic processes.
Ion Channels: Modulating ion channel activity, affecting cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-4-(2-(methylthio)pyrrolidin-1-yl)piperidine-1-carboxamide: Similar structure but with a methylthio group instead of an ethylthio group.
N-(3,4-dichlorophenyl)-4-(2-(ethylamino)pyrrolidin-1-yl)piperidine-1-carboxamide: Similar structure but with an ethylamino group instead of an ethylthio group.
Uniqueness
N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2N3OS/c1-2-26-13-16-4-3-9-24(16)15-7-10-23(11-8-15)19(25)22-14-5-6-17(20)18(21)12-14/h5-6,12,15-16H,2-4,7-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYROIJWBMCHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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